叔丁基乙烯基磺酰基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl vinylsulfonylcarbamate is a chemical compound that has been studied for its potential applications in organic synthesis and material science. While specific information on tert-Butyl vinylsulfonylcarbamate is limited, related compounds such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized and utilized as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Synthesis Analysis

The synthesis of tert-Butyl vinylsulfonylcarbamate analogs involves reactions starting from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. This method highlights the potential pathway for synthesizing tert-Butyl vinylsulfonylcarbamate by modifying the alkyl group to introduce a vinylsulfonyl moiety (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Although specific structural analysis of tert-Butyl vinylsulfonylcarbamate was not found, related compounds exhibit characteristics such as the presence of tert-butyl and sulfonyl groups, which are indicative of their reactivity and potential interactions in chemical synthesis. The analysis of crystal structure and Hirshfeld surface for related compounds could provide insights into the molecular interactions and stability of tert-Butyl vinylsulfonylcarbamate derivatives (Dawa El Mestehdi et al., 2022).

Chemical Reactions and Properties

Copper-catalyzed tert-butyl sulfonylation of alkynes with t-butylsulfinamide leading to (E)-vinyl sulfones is a key reaction that could be relevant to the synthesis or modification of tert-Butyl vinylsulfonylcarbamate, demonstrating the compound's potential reactivity and versatility in organic synthesis (Liu et al., 2015).

Physical Properties Analysis

The physical properties of tert-Butyl vinylsulfonylcarbamate, such as solubility, melting point, and stability, can be inferred from similar compounds. For instance, the thermal stability and decomposition mechanisms of related polymers, such as poly(vinyl tert-butyl carbonate-sulfone), may offer insights into the handling and storage conditions of tert-Butyl vinylsulfonylcarbamate (Jiang & Fréchet, 1991).

Chemical Properties Analysis

tert-Butyl vinylsulfonylcarbamate's chemical properties, including reactivity towards nucleophiles, electrophiles, and its role in catalytic cycles, can be partially understood through the behavior of tert-butylsulfinamide and related sulfonamide derivatives in catalytic aminohydroxylation and aziridination of olefins, indicating its potential utility in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

科学研究应用

铜催化的炔烃叔丁基磺酰化

Liu 等人 (2015) 进行的研究开发了第一个铜催化的炔烃叔丁基磺酰化反应,使用叔丁基磺酰胺构建 (E)-乙烯基砜。此过程突出了一个关键步骤,包括由 CuSO4·5H2O 催化的叔丁基磺酰胺的 N-S 键断裂,展示了合成乙烯基砜(有机合成中一个有价值的基团)的新途径 (Liu 等人,2015)。

N-(Boc) 亚硝基化合物当量的合成

Guinchard 等人 (2005) 引入了叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯作为第一类 N-(Boc) 亚硝基化合物当量,衍生自醛和叔丁基 N-羟基氨基甲酸酯。这些化合物在与有机金属的反应中充当 N-(Boc)-保护的亚硝基化合物,生成 N-(Boc)-羟胺,展示了它们作为有机合成中构建模块的效用 (Guinchard 等人,2005)。

用于 Cu(II) 吸附的壳聚糖/三聚体微胶囊

Okudan 等人 (2019) 的一项研究合成了新型壳聚糖/三-(乙烯基-新戊酸-马来酸酐-N-叔丁基丙烯酰胺) 微胶囊,与空白壳聚糖微珠相比,显示出更高的 Cu(II) 离子吸附效率。这项工作强调了这些材料在水处理中的应用,特别是在重金属吸附中 (Okudan 等人,2019)。

通过碱活化过硫酸盐进行环境修复

Chen 等人 (2016) 探索了碱活化过硫酸盐在修复地下水中的应用,特别针对 1,2-二氯乙烷和甲基叔丁基醚。这项研究提出了一种加速污染物降解的新方法,展示了碱活化过硫酸盐在环境清理工作中的潜力 (Chen 等人,2016)。

两亲性接枝共聚物的合成和应用

Jiang 等人 (2013) 开发了由疏水性聚(叔丁基丙烯酸酯)主链和亲水性聚(N-乙烯基己内酰胺)侧链组成的高分子两亲性接枝共聚物。由于其自组装行为和热响应性质,此合成展示了此类共聚物在生物医学应用中的潜力,包括药物递送系统 (Jiang 等人,2013)。

安全和危害

Specific safety and hazard information for tert-Butyl vinylsulfonylcarbamate is not available in the retrieved data. However, safety data sheets for similar compounds suggest using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation345.

未来方向

Tert-Butyl vinylsulfonylcarbamate is available for purchase from various chemical suppliers67, indicating its use in research and potentially in the development of new chemical products or processes. However, specific future directions or applications for this compound are not specified in the retrieved data.

属性

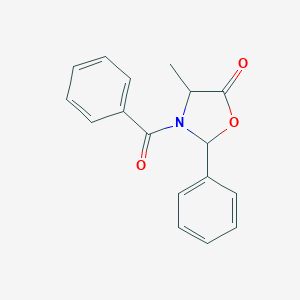

IUPAC Name |

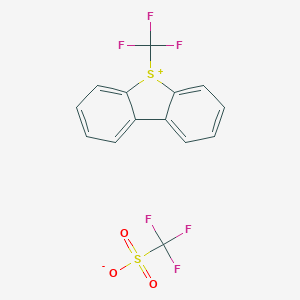

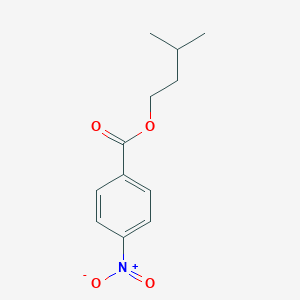

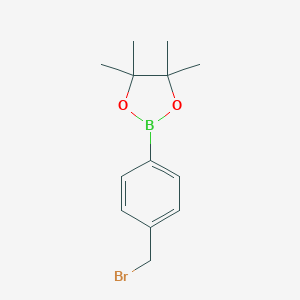

tert-butyl N-ethenylsulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5-13(10,11)8-6(9)12-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJVBDSRMVBYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl vinylsulfonylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)